Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
Description
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a bicyclic carbohydrate derivative characterized by a 2,3-anhydro (epoxide) ring and a 4,6-O-benzylidene acetal group. This compound serves as a versatile intermediate in carbohydrate chemistry due to its rigid conformation, which directs regioselective ring-opening reactions. The trans-fused benzylidene group locks the pyranose ring into a $^5H_0$ half-chair conformation, favoring trans-diaxial attack during nucleophilic substitutions .
Properties
IUPAC Name |
5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCRHINASMQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941213 | |
| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |
| Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC170222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC161077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC41445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Methyl 4,6-O-Benzylidenehexopyranoside
The classical route begins with methyl 4,6-O-benzylidene-β-D-glucopyranoside. Treatment with methanesulfonyl (mesyl) or toluenesulfonyl (tosyl) chloride selectively sulfonates the 2- or 3-hydroxyl group, forming mono- or di-sulfonated intermediates. Notably, the α-anomer sulfonates exclusively at the 2-position, while the β-anomer yields mixtures of 2-, 3-, and 2,3-di-sulfonates due to reduced regioselectivity. Competitive experiments confirm the α-anomer’s 2-hydroxyl is more reactive than the β-anomer’s 3-hydroxyl.
Base-Induced Epoxide Formation
Sulfonated intermediates undergo base treatment (e.g., NaOH or KOH), triggering intramolecular nucleophilic displacement. For example, methyl 4,6-O-benzylidene-2-O-mesyl-β-D-glucopyranoside reacts with aqueous NaOH to form the 2,3-anhydro ring via SN2 mechanism, yielding methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside. This method’s efficacy depends on the sulfonate’s leaving-group ability and stereoelectronic alignment.
Key Data:
| Starting Material | Sulfonating Agent | Product Epoxide | Yield |
|---|---|---|---|
| β-D-Glucopyranoside (α) | Mesyl chloride | 2,3-Anhydro-allopyranoside | 60–70% |
| β-D-Glucopyranoside (β) | Tosyl chloride | Mixture of 2,3- and 3,2-epoxides | 40–50% |
Carbonate Ester-Based Epoxide Formation
Carbonate Intermediate Synthesis
An alternative method avoids sulfonates by employing carbonate esters. Methyl 4,6-O-benzylidene-α-D-glucopyranoside reacts with diethyl carbonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forming a cyclic 2,3-carbonate intermediate. This step exploits DBU’s strong base character to deprotonate the hydroxyl group, facilitating nucleophilic attack on diethyl carbonate.
Base-Catalyzed Carbonate Elimination
Heating the carbonate intermediate with DBU induces β-elimination, releasing carbon dioxide and generating the 2,3-epoxide. This method bypasses sulfonate waste and offers milder conditions, achieving yields comparable to traditional routes (65–75%).
Reaction Scheme:
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Protection : 4,6-O-Benzylidene formation from methyl α-D-glucopyranoside.
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Carbonation : DBU-mediated reaction with diethyl carbonate → 2,3-cyclic carbonate.
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Elimination : DBU-induced decarboxylation → 2,3-anhydro product.
Comparative Analysis of Preparation Methods
Regioselectivity and Byproduct Formation
Environmental and Practical Considerations
Yield and Scalability
| Method | Typical Yield | Scalability |
|---|---|---|
| Sulfonate-mediated | 50–70% | Moderate |
| Carbonate-mediated | 65–75% | High |
Mechanistic Insights and Stereochemical Considerations
Epoxidation Stereochemistry
Both methods proceed via a trans-diaxial elimination mechanism. In the sulfonate route, the base abstracts a β-proton antiperiplanar to the leaving group, forming the epoxide with inversion at C-2 and C-3. The carbonate route follows a similar pathway, with DBU abstracting the proton adjacent to the carbonate group.
Influence of Benzylidene Protection
The 4,6-O-benzylidene acetal rigidifies the pyranose ring into a conformation, positioning the 2- and 3-hydroxyls for optimal reactivity. This preorganization is critical for high epoxidation efficiency.
Applications in Subsequent Synthetic Transformations
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The 2,3-anhydro moiety undergoes nucleophilic ring-opening reactions, producing derivatives with altered stereochemistry and functional groups.
Reagents and Products
-
Mechanistic Insight : Ring-opening follows a nucleophilic attack at the less hindered carbon (C3 in β-D-allo configuration), influenced by the benzylidene group’s rigid chair conformation .
Reductive Desulfonylation
Lithium triethylborohydride (LiEt₃BH) and lithium aluminum hydride (LiAlH₄) selectively reduce sulfonate esters (e.g., tosylates) attached to the pyranose ring .
Reaction Pathways
| Substrate Configuration | Reagent | Primary Pathway | Secondary Pathway |
|---|---|---|---|
| β-D-manno | LiEt₃BH | C–O fission (deoxy products) | Epoxide intermediacy |
| β-D-allo | LiAlH₄ | Elimination | Direct nucleophilic displacement |
| β-D-altro | LiEt₃BH | O–S fission (carbinol) | – |
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Key Finding : Reaction outcomes depend on the configuration of the sulfonate group. For example, the altro-ditosylate undergoes epoxide-mediated reduction, while the allo-isomer favors elimination .
Bromination and Halogenation
N-Bromosuccinimide (NBS) reacts with the benzylidene-protected compound to yield brominated derivatives .
Example Reaction
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Substrate : Methyl 4,6-O-benzylidenehexopyranoside
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Reagent : NBS in methanol with silver acetate
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Product : 2,3-Dibromide derivatives (e.g., methyl 4-O-benzoyl-2,3,6-tribromo-2,3,6-trideoxyhexoside)
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Application : Brominated products serve as intermediates for synthesizing deoxy sugars and glycosidase inhibitors .
Synthetic Utility in Medicinal Chemistry
The compound’s reactivity has been exploited to generate bioactive molecules:
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Epigenetic Modifiers : Detected in fungal extracts, it shows potential epigenetic activity by modulating gene expression .
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Antimicrobial Analogues : Derivatives with similar scaffolds exhibit antimicrobial and anti-inflammatory properties.
Comparative Reactivity of Structural Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-α-D-glucopyranoside | Additional O-methyl groups | Enhanced solubility; altered nucleophilic sites |
| Methyl 2,3-O-isopropylidene-α-D-glucopyranoside | Isopropylidene protecting group | Reduced steric hindrance at C4/C6 |
Mechanistic Studies and Spectroscopic Analysis
Scientific Research Applications
Synthetic Organic Chemistry Applications
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside serves as a critical building block in synthetic organic chemistry. Its applications include:
- Synthesis of Complex Molecules : It is used to synthesize more complex carbohydrate derivatives and other organic compounds through various chemical reactions.
- Oxirane Ring-Opening Reactions : The oxirane ring can be opened using reagents such as diethylaluminum cyanide to yield cyano derivatives.
Biochemical Research Applications
In biochemical research, this compound is utilized for:
- Studying Carbohydrate Chemistry : It serves as a reagent for investigating enzyme interactions and carbohydrate modifications.
- Potential Epigenetic Modifications : Research indicates that it may influence gene expression or cellular processes through modulation of epigenetic markers.
Biological Activities
Studies have shown that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : There is potential for therapeutic applications in inflammation-related conditions.
Table 1: Synthesis Routes of Methyl 2,3-Anhydro Derivatives
| Synthesis Method | Starting Material | Products | Yield (%) |
|---|---|---|---|
| Reaction with Diethyl Azodicarboxylate | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 2,3-anhydro derivatives | Varies |
| NBS Reaction | Methyl 4,6-O-benzylidene derivatives | Glycosylated products | High |
| Oxirane Ring Opening | Methyl 2,3-anhydro derivatives | Cyano derivatives | Moderate |
Case Study: Antimicrobial Activity Assessment
A study was conducted to evaluate the antimicrobial activity of this compound against four human pathogenic bacteria using the disc diffusion method. The results indicated varying degrees of inhibition across different bacterial strains, highlighting the compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its epoxide ring and benzylidene group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The benzylidene group provides additional stability and can be selectively removed under specific conditions to yield different products .
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: $ \text{C}{14}\text{H}{16}\text{O}_5 $
- Melting point: 114.26°C (predicted)
- Solubility: Slightly soluble in water, stable in organic solvents like dichloromethane .
Comparison with Similar Compounds
Structural and Conformational Differences
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside belongs to a family of benzylidene-protected anhydro sugars. Key structural analogs include:
Reactivity and Regioselectivity
Epoxide Ring-Opening Reactions
- Nucleophilic Agents: Cyanide: Trans-diaxial opening of the 2,3-anhydro ring in methyl allo/manno derivatives yields 3-cyano-3-deoxy sugars (e.g., methyl 3-cyano-3-deoxy-4,6-O-benzylidene-β-D-allopyranoside) . Propenylmagnesium Chlorides: Attacks exclusively at C-2, forming 2-deoxy-2-C-propenyl derivatives with retention of configuration . LiAlH$4$-AlCl$3$: Reductive ring-opening produces deoxy sugars via stereoselective hydride transfer .
Benzylidene Group Stability
- The 4,6-O-benzylidene group remains intact under mild acidic or basic conditions but is cleaved by strong acids (e.g., H$2$SO$4$) or hydrogenolysis .
Mechanistic Insights
- Fürst-Plattner Rule: The rigid $^5H_0$ conformation enforces trans-diaxial attack, as seen in the reaction of methyl 2,3-anhydro-mannopyranoside with cyanotrimethylsilane to yield 3-cyano-allo derivatives .
- Epoxide Formation from Dimesylates: Vicinal dimesylates (e.g., methyl 4,6-O-benzylidene-2,3-di-O-mesyl-β-D-glucopyranoside) undergo superoxide-mediated elimination to form epoxides, which further react to yield altropyranosides .
Key Research Findings
Comparative Reaction Yields
Biological Activity
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a carbohydrate derivative with notable structural features that contribute to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol. Its structure includes an anhydro bridge and benzylidene groups, which enhance its chemical reactivity and biological potential. The absence of a water molecule typically connecting hydroxyl groups in sugar derivatives allows for unique interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. Its structural similarities to other glycosides suggest it may inhibit microbial growth effectively.
- Antioxidant Activity : this compound is believed to possess antioxidant properties that can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in aging and chronic diseases.
- Epigenetic Modulation : Preliminary studies suggest that this compound may influence gene expression through epigenetic modifications. This aspect opens avenues for research into its role in cancer therapy and other diseases where gene regulation is critical .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also reduce inflammation in various biological contexts.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving regioselective protection and deprotection strategies:
- Protecting Group Strategies : Various protecting groups are utilized to ensure selective reactions during synthesis. For instance, benzylidene protection allows for specific functionalization while maintaining the integrity of the sugar framework .
- Regioselective Reactions : Techniques such as acylation and alkylation under controlled conditions have been developed to yield high-purity products. These methods highlight the versatility of the compound in organic synthesis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-α-D-glucopyranoside | C16H22O6 | Contains additional O-methyl groups enhancing solubility. |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | C18H24O6 | Features two benzyl groups providing increased stability and reactivity. |
| Methyl 2,3-O-isopropylidene-α-D-glucopyranoside | C11H20O5 | Contains an isopropylidene protecting group affecting reactivity patterns. |
These compounds exhibit variations in their substituents that influence their chemical properties and biological activities. This compound stands out due to its specific anhydro structure and potential epigenetic effects.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study conducted on various derivatives of benzylidene sugars reported significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy .
- Epigenetic Modulation Research : In vitro experiments demonstrated that this compound could alter histone acetylation patterns in cultured cells. This finding suggests potential applications in cancer treatment by targeting epigenetic regulators .
Q & A
Q. How is Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside synthesized, and what methods ensure regioselectivity?
Methodological Answer: The compound is synthesized via epoxidation of precursor sugars. A key method involves treating methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding the 2,3-anhydro derivative with regioselectivity favoring the allo configuration due to steric and electronic factors . Alternative routes include tosylation of 4,6-O-benzylidene-D-galactopyranoside derivatives followed by base-mediated cyclization (e.g., NaOMe in DMSO or dioxane), which selectively forms the epoxide ring . Purification typically employs column chromatography (e.g., hexane/ethyl acetate gradients) and structural confirmation via H NMR and MS .
Q. What conformational analysis techniques are used to determine the structure of this compound?
Methodological Answer: The compound adopts a locked 5H half-chair conformation due to the rigid 4,6-O-benzylidene ring, as confirmed by H NMR coupling constants and NOE experiments. For example, trans-diaxial proton couplings (e.g., and ) and half-chair puckering parameters are analyzed to assign the conformation . X-ray crystallography is less common due to challenges in crystallization but provides definitive proof of stereochemistry when applicable .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of nucleophilic ring-opening reactions?
Methodological Answer: Regioselectivity in nucleophilic ring-opening is governed by:
- Steric hindrance : Bulky nucleophiles (e.g., Grignard reagents) favor attack at C3 over C2 due to reduced steric clash with the benzylidene group at C4/C6 .
- Electronic effects : Electron-withdrawing groups on the epoxide increase electrophilicity at C2, but the 4,6-O-benzylidene ring stabilizes transition states through stereoelectronic effects (e.g., Fürst-Plattner rule), favoring trans-diaxial opening at C3 .
For example, reactions with cyanide (EtAlCN) yield C3-substituted products as major components, but anomalous β-cyanohydrin formation (~10% yield) occurs under specific conditions, highlighting competing electronic pathways .
Q. What are the stereochemical outcomes of epoxide ring-opening, and how do reaction conditions affect them?
Methodological Answer: Ring-opening follows trans-diaxial stereochemistry, producing altropyranoside derivatives. For instance:
- Ammonolysis yields 3-amino-3-deoxy-α-D-idopyranoside via trans-diaxial attack at C3 .
- Azide opening (NaN) gives C3-azido derivatives, while hydride reagents (LiAlH-AlCl) selectively reduce the epoxide to 3-deoxy analogs .
Deviations arise under non-polar solvents (e.g., CHCl) or with bulky nucleophiles, where chair–twist-boat transitions enable trans-diequatorial pathways, yielding minor products (e.g., <10% yields of C2-substituted derivatives) .
Q. How can contradictory data in ring-opening reaction products be resolved methodologically?
Methodological Answer: Contradictions often stem from reagent choice or reaction kinetics:
- Reagent-specific pathways : LiAlH-AlCl promotes hydride transfer to C3, while Garegg’s iodine reagent (NIS/TMSOTf) induces C2 substitution via stereoelectronic inversion .
- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products (e.g., altropyranosides), while low temperatures trap kinetic intermediates (e.g., mannopyranosides) .
Resolution requires comparative studies using NMR kinetics, isotopic labeling, and DFT calculations to map energy barriers and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
